Cas no 99481-32-0 (N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]prop-2-enamide)
![N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]prop-2-enamide structure](https://it.kuujia.com/scimg/cas/99481-32-0x500.png)
99481-32-0 structure
Nome del prodotto:N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]prop-2-enamide
N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]prop-2-enamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]prop-2-enamide
- N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]prop-2-enamide
- 2-Propenamide, N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)-
- 99481-32-0
- DTXSID80912692
- N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)prop-2-enimidic acid
- CHEMBL479300
- 2-Propenamide, N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo(a)heptalene-7-yl)-, (S)-
- N-Acryloyldeacetylcolchicine
- (S)-N-(5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo(a)heptalen-7-yl)-2-propenamide
-
- Inchi: InChI=1S/C23H25NO6/c1-6-20(26)24-16-9-7-13-11-19(28-3)22(29-4)23(30-5)21(13)14-8-10-18(27-2)17(25)12-15(14)16/h6,8,10-12,16H,1,7,9H2,2-5H3,(H,24,26)/t16-/m0/s1
- Chiave InChI: FDZRVFQZHYQLDA-INIZCTEOSA-N
- Sorrisi: COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C=C
Proprietà calcolate
- Massa esatta: 411.168188
- Massa monoisotopica: 411.168188
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 30
- Conta legami ruotabili: 6
- Complessità: 783
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.6
- Superficie polare topologica: 83.1
Proprietà sperimentali
- Densità: 1.24
- Punto di ebollizione: 732.1°C at 760 mmHg
- Punto di infiammabilità: 396.6°C
- Indice di rifrazione: 1.588
N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]prop-2-enamide Letteratura correlata
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
99481-32-0 (N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]prop-2-enamide) Prodotti correlati
- 2229522-66-9(4-(4-nitro-1H-pyrazol-3-yl)piperidine)
- 2101197-82-2(1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol)
- 946360-19-6(N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-phenylbutanamide)
- 1935967-42-2(1-(5-methylpyridin-2-yl)prop-2-en-1-one)
- 2228995-75-1(4-bromo-2-(prop-2-yn-1-yl)thiophene)
- 851863-77-9(2-(benzylsulfanyl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1006349-77-4(4-(4-iodo-1H-pyrazol-1-yl)aniline)
- 1354950-24-5(4-(4-bromophenyl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine)
- 1105215-94-8(6-(4-fluorophenyl)-3-{3-(trifluoromethyl)phenylmethyl}-3,4-dihydropyrimidin-4-one)
- 2228457-64-3(5-(4-cyanothiophen-2-yl)-1,2-oxazole-3-carboxylic acid)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
